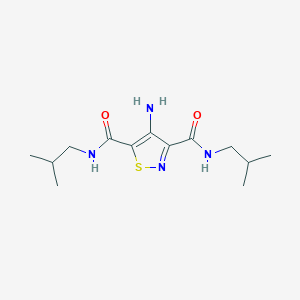

4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide

Description

4-Amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide is a heterocyclic compound featuring an isothiazole core substituted with amino and diisobutyl carboxamide groups at positions 3 and 5. Isothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticoagulant, and cytotoxic activities. The compound’s structure combines electron-donating amino groups and hydrophobic diisobutyl substituents, which may influence its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

4-amino-3-N,5-N-bis(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-7(2)5-15-12(18)10-9(14)11(20-17-10)13(19)16-6-8(3)4/h7-8H,5-6,14H2,1-4H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMFXUHAZDWYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C(=NS1)C(=O)NCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide typically involves the reaction of isothiazole derivatives with appropriate amines under controlled conditions. The process may include steps such as:

Formation of Isothiazole Core: The isothiazole core can be synthesized through cyclization reactions involving thioamides and nitriles.

Amidation Reaction:

Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted isothiazole derivatives.

Scientific Research Applications

4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-amino-N,N’-diisobutylisothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and substituent effects among 4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide and its analogs:

Key Observations :

- Isothiazole vs. Dihydropyridine : The isothiazole core (sulfur and nitrogen) may confer greater metabolic stability compared to the partially saturated dihydropyridine ring. However, sulfur-containing dihydropyridine derivatives (e.g., compound 3d in ) exhibit enhanced anticoagulant activity due to thiadiazole groups, which are absent in the target compound .

- Amino vs. Methyl Groups: The amino group in the target compound could enhance hydrogen-bonding interactions with biological targets, whereas methyl groups in imidazole analogs () may improve lipophilicity and membrane permeability .

Anticoagulant Activity

- 1,4-Dihydropyridine Derivatives: Compounds with sulfur substituents (e.g., 3d in ) showed the highest anticoagulant activity in APTT and PT assays, with an average 2–3-fold increase in efficacy compared to non-sulfur analogs. This highlights the critical role of sulfur in modulating coagulation pathways .

- Target Compound: The absence of sulfur in this compound may limit its anticoagulant potency. However, its amino group could facilitate interactions with serine proteases in the coagulation cascade, warranting experimental validation.

Antimicrobial and Cytotoxic Activity

- Imidazole Derivatives : 2-Methylimidazole-4,5-dicarboxamides demonstrated broad-spectrum antimicrobial activity (MIC values: 4–32 µg/mL against S. aureus and E. coli) and moderate cytotoxicity (IC₅₀: 12–45 µM in cancer cell lines). Asymmetric substituents were linked to improved activity .

- However, cytotoxicity could be a concern, as bulky alkyl chains often correlate with membrane disruption in eukaryotic cells.

Computational and Experimental Insights

- Synthesis and Analysis : While discusses SHELX for crystallographic refinement, the synthesis of dicarboxamide derivatives typically involves condensation reactions under controlled conditions. The diisobutyl groups in the target compound may require specialized purification techniques due to steric hindrance .

- Binding Predictions : AutoDock Vina () could model the target compound’s interactions with thrombin or microbial enzymes, predicting binding affinities relative to sulfur-containing analogs .

Biological Activity

4-amino-N,N'-diisobutylisothiazole-3,5-dicarboxamide is a compound belonging to the isothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

- Molecular Formula: C13H22N4O2S

- Molecular Weight: 298.41 g/mol

- Structure: The compound contains an isothiazole core with two isobutyl groups and two carboxamide functionalities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activity and receptor interactions through:

- Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby altering their functionality.

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, impacting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/mL |

| Escherichia coli | 45 µg/mL |

| Candida albicans | 50 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

- Anticancer Evaluation : In a comparative study against standard chemotherapeutics, this compound displayed lower toxicity to normal cells while maintaining efficacy against tumor cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

When compared with other derivatives within the isothiazole family, such as 4-amino-N,N'-diethylisothiazole-3,5-dicarboxamide and 4-amino-N,N'-dipropylisothiazole-3,5-dicarboxamide, the diisobutyl derivative stands out due to:

- Enhanced Lipophilicity : The diisobutyl groups increase membrane permeability.

- Unique Biological Profile : Different substitution patterns result in distinct biological activities and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.